2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C11H14F3NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethanone with 3,4,5-trimethoxybenzaldehyde under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activities.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Another trifluoromethyl compound with distinct chemical properties and applications
Uniqueness
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine is unique due to its combination of trifluoromethyl and trimethoxyphenyl groups, which impart specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14F3NO3 |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H14F3NO3/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5,10H,15H2,1-3H3 |
InChI Key |
DTMMWTIWVAGCLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)N |
Origin of Product |
United States |
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